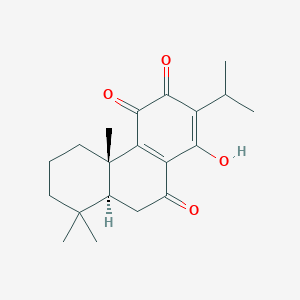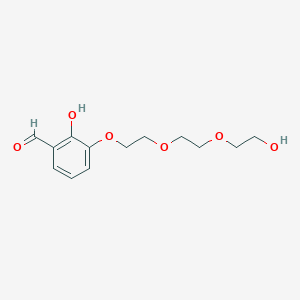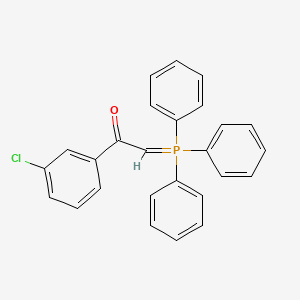
7-Ketoroyleanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ketoroyleanone is a naturally occurring diterpenoid compound isolated from the roots of Inula royleana DC (Compositae). It is a tricyclic diterpenoid with the chemical structure 12-hydroxy-abieta-8,12-dien-7,11,14-trione . This compound belongs to the abietane-type diterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Ketoroyleanone can be synthesized from 7-hydroxyroyleanone through a series of chemical reactions. One method involves the use of 8,9-epoxy-7-oxoroyleanone methyl ether as an intermediate . The synthetic route typically includes oxidation and rearrangement reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the laboratory-scale synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ketoroyleanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
7-Ketoroyleanone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a precursor for the synthesis of other bioactive diterpenoids.
Biology: Studied for its role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Ketoroyleanone involves its interaction with molecular targets such as human topoisomerase I. It acts as an inhibitor of this enzyme, which is crucial for DNA replication and transcription. By inhibiting topoisomerase I, this compound can induce apoptosis in cancer cells and exhibit anti-cancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inuroyleanol: Another diterpenoid isolated from Inula royleana with a similar tricyclic structure.
Sugiol: A diterpenoid with inhibitory activity against human topoisomerase I.
Uniqueness
7-Ketoroyleanone is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit topoisomerase I with greater efficacy than some known inhibitors like camptothecin highlights its potential as a therapeutic agent .
Conclusion
This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthrene-3,4,10-trione |
InChI |
InChI=1S/C20H26O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10,12,22H,6-9H2,1-5H3/t12-,20-/m0/s1 |
InChI-Schlüssel |
OBRCAYZWOHZGIC-YUNKPMOVSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2=O)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)







![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)


![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
